N-(4-fluorophenyl)-4-phenylbenzamide
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Overview
Description
N-(4-fluorophenyl)-4-phenylbenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a biphenyl group and a fluorophenyl group attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-phenylbenzamide typically involves the reaction of 4-fluorobenzoyl chloride with biphenyl-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-fluorophenyl)-4-phenylbenzamide can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium, and are conducted under mild conditions to prevent degradation of the compound.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-4-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease progression is of particular interest.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-4-biphenylcarboxamide
- N-(4-bromophenyl)-4-biphenylcarboxamide
- N-(4-methylphenyl)-4-biphenylcarboxamide
Comparison: N-(4-fluorophenyl)-4-phenylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the molecule. This fluorine atom can enhance the compound’s stability and influence its interaction with biological targets. Compared to its analogs with different substituents, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H14FNO |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14FNO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22) |
InChI Key |
HYVIQMOTXOGRJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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